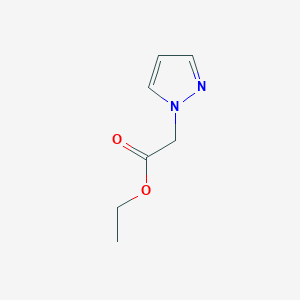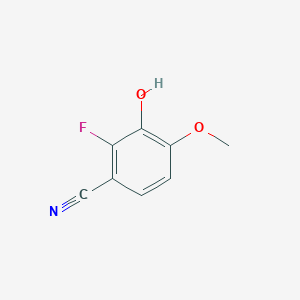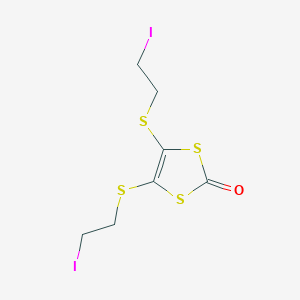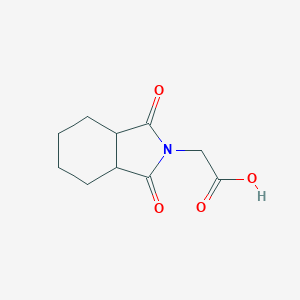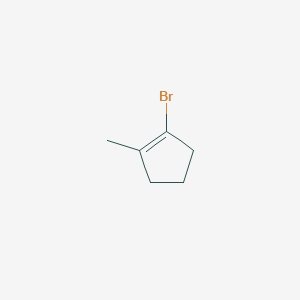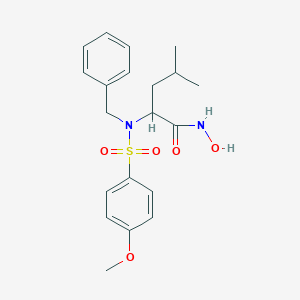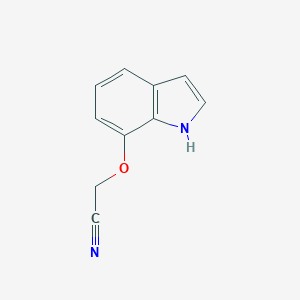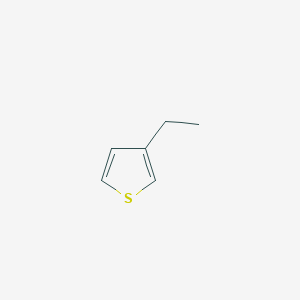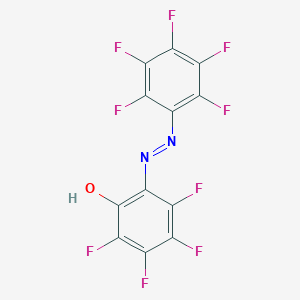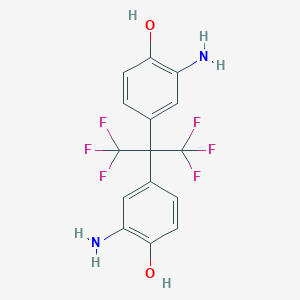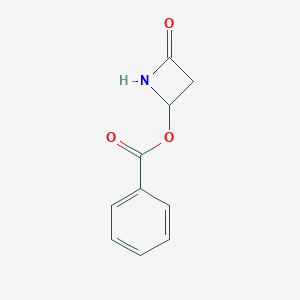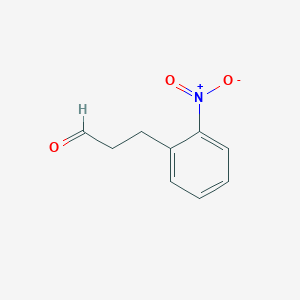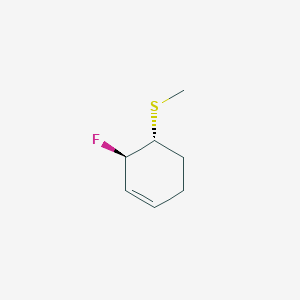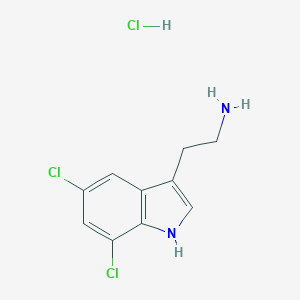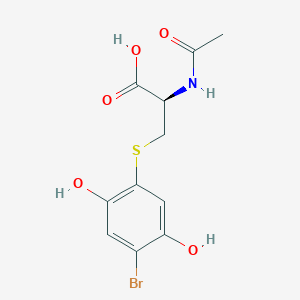
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.
Mécanisme D'action
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.
Effets Biochimiques Et Physiologiques
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.
Orientations Futures
For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.
Méthodes De Synthèse
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.
Applications De Recherche Scientifique
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
126216-13-5 |
|---|---|
Nom du produit |
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone |
Formule moléculaire |
C11H12BrNO5S |
Poids moléculaire |
350.19 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
Clé InChI |
BAWSSZXNXYCICI-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Autres numéros CAS |
126216-13-5 |
Synonymes |
2-bromo-5-(N-acetylcystein-S-yl)hydroquinone BMACHQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



